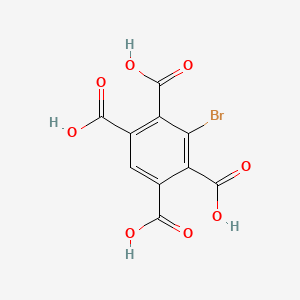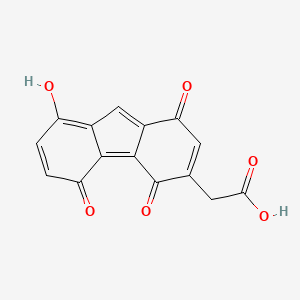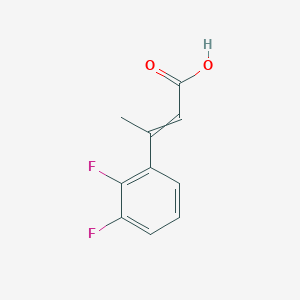
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one is an organic compound with a complex structure, featuring a nitro group, a phenyl ring, and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Nitro Group: Introduction of the nitro group via nitration of a suitable precursor.
Formation of the Phenyl Ring: Incorporation of the phenyl ring through Friedel-Crafts alkylation or acylation.
Formation of the Branched Alkyl Chain: Construction of the branched alkyl chain through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired products.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or alkyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand reaction pathways and mechanisms.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery and development.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one depends on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Interaction with specific enzymes or receptors to exert its effects.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-ol: A similar compound with a hydroxyl group instead of a ketone.
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentanoic acid: A similar compound with a carboxylic acid group.
Uniqueness
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
873692-37-6 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
(3S,4R)-5-nitro-4-phenyl-3-propan-2-ylpentan-2-one |
InChI |
InChI=1S/C14H19NO3/c1-10(2)14(11(3)16)13(9-15(17)18)12-7-5-4-6-8-12/h4-8,10,13-14H,9H2,1-3H3/t13-,14+/m0/s1 |
Clave InChI |
RUFHUDAMEOLQMQ-UONOGXRCSA-N |
SMILES isomérico |
CC(C)[C@@H]([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
SMILES canónico |
CC(C)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


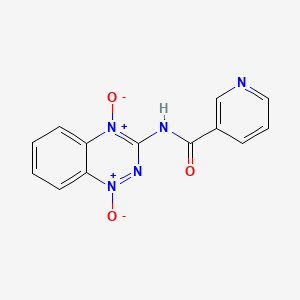
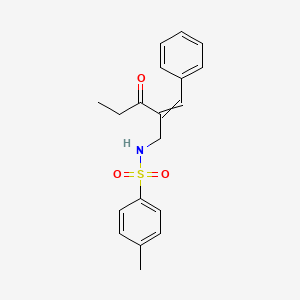
![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)

![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)
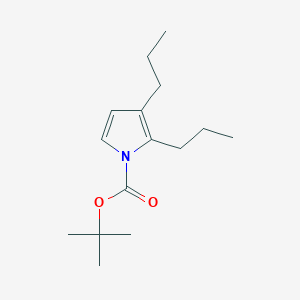
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
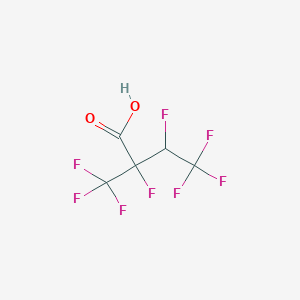
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)

